Cinnamoylhydroxamic acid
Overview
Description
N-Hydroxy-3-phenyl-acrylamide is a chemical compound with the molecular formula C15H13NO2. It has gained significant attention in scientific research due to its potential biological activity and various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Hydroxy-3-phenyl-acrylamide can be synthesized through various methods. One common approach involves the Schotten-Baumann reaction, which includes the reaction of amines with acid chlorides . This method is often combined with a subsequent thermal elimination to obtain the desired acrylamide product . Another method involves the use of continuous flow processes, which provide an efficient and sustainable alternative synthesis route .
Industrial Production Methods: In industrial settings, the production of N-Hydroxy-3-phenyl-acrylamide can be achieved through continuous flow processes. These processes allow for a safe and on-demand synthesis of acrylamides with high yield, minimizing side-products and enabling a convenient scale-up .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-3-phenyl-acrylamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include copper catalysts for the hydration of acrylonitrile and acid chlorides for the Schotten-Baumann reaction . The reaction conditions typically involve low operation temperatures and the use of less hazardous chemicals .
Major Products Formed: The major products formed from these reactions include the desired acrylamide product and, in some cases, by-products such as polymers or acrylic acid .
Scientific Research Applications
N-Hydroxy-3-phenyl-acrylamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate for organic synthesis and as a building block in polymer synthesis . In industry, it is used in the production of fine chemicals and as an additive in various products .
Mechanism of Action
The mechanism by which N-Hydroxy-3-phenyl-acrylamide exerts its effects involves its reactivity with biological nucleophiles, such as DNA bases, proteins, or peptides . This reactivity can lead to cytotoxicity and the activation of oxidative stress responses . The compound’s molecular targets and pathways include the energy of the lowest unoccupied molecular orbital and steric hindrance, which influence its reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Hydroxy-3-phenyl-acrylamide include other acrylamides and methacrylamides, such as N-phenyl acrylamide and N,N-diethylacrylamide .
Uniqueness: N-Hydroxy-3-phenyl-acrylamide is unique due to its specific molecular structure, which includes a hydroxy group and a phenyl group attached to the acrylamide moiety . This structure contributes to its distinct reactivity and potential biological activity compared to other acrylamides .
Properties
IUPAC Name |
(E)-N-hydroxy-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H,10,11)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDDFTZLVFIQFL-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3966-26-5 (mono-hydrochloride salt) | |
Record name | Cinnamoylhydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3669-32-7, 29900-75-2 | |
Record name | Cinnamoylhydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003669327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamoylhydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029900752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamoylhydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinnamoylhydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CINNAMOYLHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/434STJ4H11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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